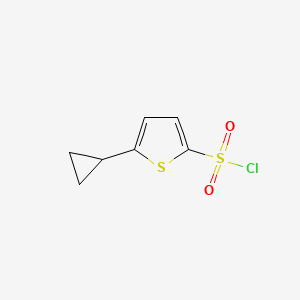

5-Cyclopropylthiophene-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropylthiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 2141875-46-7 . It has a molecular weight of 222.72 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7ClO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Synthesis and Material Applications

Sulfonyl chlorides, like 5-Cyclopropylthiophene-2-sulfonyl chloride, are extensively utilized in various industrial and laboratory applications. They are crucial in the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis process of sulfonyl chlorides is versatile, involving reactions with aliphatic hydrocarbons, sulfuryl halides, or sulfur dioxide and chlorine, among others. Their applications are broad due to the high yields and simple conditions required for their synthesis, making them valuable in the production of sulfonic acids esters and other chemical intermediates (Lezina, Rubtsova & Kuchin, 2011).

Chemiluminescence and Light Production

Sulfonyl chloride derivatives play a significant role in chemiluminescence. For example, sulfanyl-substituted bicyclic dioxetanes, after being oxidized to sulfinyl- and sulfonyl-substituted dioxetanes, exhibit light emission upon base-induced decomposition. The wavelengths and intensity of emitted light vary with the type of substituent, indicating potential applications in light-emitting materials and chemical sensors (Watanabe, Kikuchi, Maniwa, Ijuin & Matsumoto, 2010).

Advanced Polymer Chemistry

This compound can be involved in the synthesis of high molecular weight polymers, such as sulfonated poly(p-phenylene) derivatives, which are used in proton exchange membranes. These membranes are key components in various electrochemical applications due to their high thermal stability, organosolubility, and excellent proton conductivity. The sulfonation process is critical in introducing sulfonic acid moieties to the polymers, enhancing their ion exchange capacities, water absorption capabilities, and proton conductivities (Ghassemi & McGrath, 2004).

Medicinal Chemistry

Sulfonyl chloride derivatives are utilized in the synthesis of various bioactive compounds. For instance, they are involved in the synthesis of thiadiazole sulfonamides, showing potential antiviral activities. The process involves multiple steps, including conversion of intermediates into sulfonyl chloride derivatives, followed by nucleophilic attack to produce sulfonamides. These compounds exhibit bioactivity against certain viruses, indicating their importance in drug discovery and pharmaceutical chemistry (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu & Zhang, 2010).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P271 (avoid breathing dust/fume/gas/mist/vapors/spray), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

作用機序

Target of Action

The primary targets of 5-Cyclopropylthiophene-2-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .

特性

IUPAC Name |

5-cyclopropylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGAHRYSMWPRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)

![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)